molecular formula C9H14N2OS B13515207 [(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine

[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine

Cat. No.: B13515207
M. Wt: 198.29 g/mol
InChI Key: QCBFNSRVKRGSEQ-UHFFFAOYSA-N
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Description

[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is characterized by the presence of an oxolane (tetrahydrofuran) ring and a thiazole ring, which are connected via a methylamine linker. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of oxolane derivatives with thiazole derivatives under specific conditions. One common method involves the use of N-[(tetrahydro-3-furanyl)methyl]-2-thiazolemethanamine as a starting material . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxolane and thiazole rings.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine is unique due to the combination of the oxolane and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

1-(oxolan-3-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine

InChI

InChI=1S/C9H14N2OS/c1-3-12-7-8(1)5-10-6-9-11-2-4-13-9/h2,4,8,10H,1,3,5-7H2

InChI Key

QCBFNSRVKRGSEQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CNCC2=NC=CS2

Origin of Product

United States

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